molecular formula C2Na2O4 B12395303 disodium;oxalate

disodium;oxalate

Cat. No.: B12395303
M. Wt: 135.984 g/mol
InChI Key: ZNCPFRVNHGOPAG-BQTCFENJSA-L
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Description

Disodium oxalate, also known as sodium ethanedioate, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and appears as a white, crystalline, odorless solid. Disodium oxalate is known for its ability to act as a reducing agent and is often used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The reaction yields disodium oxalate, which can be further dried by heating to between 200 and 250°C .

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disodium oxalate has a wide range of applications in scientific research and industry:

Mechanism of Action

Disodium oxalate exerts its effects primarily through its ability to chelate calcium ions. By binding to calcium, it prevents the formation of calcium oxalate crystals, which are a major component of kidney stones. This chelation also affects calcium-sensitive voltage-gated sodium channels, altering intracellular calcium-dependent regulatory mechanisms .

Comparison with Similar Compounds

    Calcium Oxalate: Similar in structure but forms insoluble crystals, often found in kidney stones.

    Potassium Oxalate: Another oxalate salt with similar properties but different solubility and reactivity.

Uniqueness of Disodium Oxalate: Disodium oxalate is unique in its high solubility in water and its ability to act as a reducing agent. Its role in standardizing potassium permanganate solutions and its application in preventing blood clotting set it apart from other oxalate salts .

Properties

Molecular Formula

C2Na2O4

Molecular Weight

135.984 g/mol

IUPAC Name

disodium;oxalate

InChI

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;;

InChI Key

ZNCPFRVNHGOPAG-BQTCFENJSA-L

Isomeric SMILES

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+]

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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